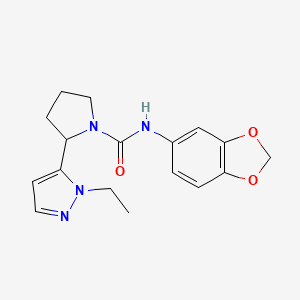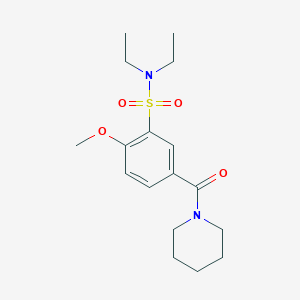
N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinecarboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects. It has also been investigated for its potential use in the treatment of anxiety disorders, depression, and neuropathic pain.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in the regulation of pain, anxiety, and stress. By blocking the NOP receptor, N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide reduces the activity of the nociceptin/orphanin FQ peptide system, which leads to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects. It has also been shown to reduce the development of tolerance to opioids, which makes it a potential candidate for use in combination therapy with opioids. In addition, N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been found to have a favorable safety profile and does not exhibit the typical side effects associated with traditional opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its selectivity for the NOP receptor, which allows for a more targeted approach to the treatment of pain and anxiety disorders. However, one limitation of N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide. One potential direction is the investigation of its potential use in combination therapy with opioids for the treatment of chronic pain. Another direction is the exploration of its potential use in the treatment of anxiety disorders and depression. Furthermore, the development of more water-soluble derivatives of N-1,3-benzodioxol-5-yl-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide could expand its potential applications in experimental settings.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-21-14(7-8-18-21)13-4-3-9-20(13)17(22)19-12-5-6-15-16(10-12)24-11-23-15/h5-8,10,13H,2-4,9,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWOOODZEJSUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4722242.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4722247.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4722252.png)
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4722256.png)
![4-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4722258.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4722277.png)
![2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4722281.png)

![3-[(2-bromophenoxy)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B4722296.png)


![2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide](/img/structure/B4722310.png)

![N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4722327.png)